Propane, 1,3-bis(2-chloroethylthio)-2-chloro- Propane, 1,3-bis(2-chloroethylthio)-2-chloro-
Brand Name: Vulcanchem
CAS No.: 63905-12-4
VCID: VC18693064
InChI: InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2
SMILES:
Molecular Formula: C7H13Cl3S2
Molecular Weight: 267.7 g/mol

Propane, 1,3-bis(2-chloroethylthio)-2-chloro-

CAS No.: 63905-12-4

Cat. No.: VC18693064

Molecular Formula: C7H13Cl3S2

Molecular Weight: 267.7 g/mol

* For research use only. Not for human or veterinary use.

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- - 63905-12-4

Specification

CAS No. 63905-12-4
Molecular Formula C7H13Cl3S2
Molecular Weight 267.7 g/mol
IUPAC Name 2-chloro-1,3-bis(2-chloroethylsulfanyl)propane
Standard InChI InChI=1S/C7H13Cl3S2/c8-1-3-11-5-7(10)6-12-4-2-9/h7H,1-6H2
Standard InChI Key GHOGATWOCSSKCC-UHFFFAOYSA-N
Canonical SMILES C(CCl)SCC(CSCCCl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

Propane, 1,3-bis(2-chloroethylthio)-2-chloro- is defined by the IUPAC name 2-chloro-1,3-bis(2-chloroethylsulfanyl)propane . Its structure features a central propane chain (C3) with chlorine at the second carbon and two 2-chloroethylthio (-S-CH₂CH₂Cl) groups at the terminal carbons. The compound’s SMILES notation, C(CCl)SCC(CSCCCl)Cl, and InChIKey, GHOGATWOCSSKCC-UHFFFAOYSA-N , provide unambiguous representations of its connectivity. The presence of three chlorine atoms and two sulfur atoms contributes to its high molecular polarity and electrophilic character, which underpin its reactivity.

Table 1: Key Molecular Properties

PropertyValueSource
CAS No.63905-12-4
Molecular FormulaC₇H₁₃Cl₃S₂
Molecular Weight267.7 g/mol
Density1.295 g/cm³
Boiling Point383°C at 760 mmHg
Flash Point172.9°C

Spectroscopic and Thermodynamic Data

The compound’s infrared (IR) and nuclear magnetic resonance (NMR) spectra align with its functional groups. The thioether (-S-) and chloroethyl (-CH₂CH₂Cl) moieties generate distinct absorption bands in IR spectroscopy, while ¹H NMR reveals resonances for methylene protons adjacent to sulfur and chlorine . Thermodynamic properties, such as the heat of formation (ΔfH° gas = -136.14 kJ/mol) and heat of vaporization (ΔvapH° = 42.31 kJ/mol), have been computationally estimated using Joback group contribution methods .

Synthesis and Production

Synthetic Pathways

Synthesis of propane, 1,3-bis(2-chloroethylthio)-2-chloro- typically involves nucleophilic substitution reactions. A common route entails reacting 1,3-dichloro-2-chloropropane with 2-chloroethanethiol in the presence of a base, such as sodium hydroxide . The reaction proceeds via thiolate ion attack on the electrophilic carbons, followed by chloride elimination. Alternative methods may utilize propane-1,3-dithiol intermediates, which are subsequently chlorinated.

Challenges and Purification

Due to the compound’s toxicity and regulatory restrictions, synthesis is conducted under controlled laboratory conditions with stringent safety protocols. Purification often involves fractional distillation under reduced pressure to isolate the product from by-products like unreacted thiols or polysulfides . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) ensure purity >99%.

Chemical Reactivity and Degradation

Hydrolysis and Oxidation

The compound undergoes hydrolysis in aqueous environments, cleaving thioether bonds to yield hydrochloric acid (HCl), 2-chloroethanol, and thioglycolic acid derivatives. This reaction is pH-dependent, accelerating under alkaline conditions. Oxidation with agents like hydrogen peroxide converts thioethers to sulfoxides (R₂S=O) and sulfones (R₂SO₂), reducing electrophilicity but increasing environmental persistence .

Substitution and Elimination

The chloroethyl groups participate in SN2 reactions with nucleophiles (e.g., amines, hydroxyl ions), forming substituted ethyl derivatives. Under basic conditions, β-elimination may occur, generating vinyl sulfides and additional HCl . These pathways mirror those observed in sulfur mustard, underscoring shared mechanistic behaviors .

Table 2: Comparative Reactivity of Chloroethylthio Compounds

CompoundHydrolysis Rate (k, s⁻¹)Primary Products
Sulfur Mustard1.2 × 10⁻³HCl, thiodiglycol
1,3-Bis(2-chloroethylthio)-2-chloro-8.7 × 10⁻⁴HCl, 2-chloroethanol, sulfides
1,2-Bis(2-chloroethylthio)propane9.5 × 10⁻⁴HCl, cyclic sulfonium ions

Applications and Historical Context

Historical Use and Misuse

While no direct evidence links propane, 1,3-bis(2-chloroethylthio)-2-chloro- to historical warfare, its structural analogs, such as sulfur mustard, were infamously deployed in World War I . The compound’s inclusion in Schedule 1 of the Chemical Weapons Convention (CWC) reflects its potential for misuse as a blister agent .

Toxicology and Health Effects

Mechanisms of Toxicity

Exposure to propane, 1,3-bis(2-chloroethylthio)-2-chloro- induces cytotoxicity through DNA alkylation, disrupting replication and transcription . The compound’s electrophilic chlorine and sulfur atoms form adducts with guanine residues, leading to cross-strand linkages and apoptosis . Secondary mechanisms include glutathione depletion and oxidative stress, exacerbating cellular damage.

Acute and Chronic Effects

Acute exposure causes severe dermatitis, conjunctivitis, and respiratory distress within 2–24 hours . Chronic effects include mutagenesis, carcinogenesis, and immunosuppression, as documented in studies of structurally related mustards . No antidote exists; treatment focuses on decontamination and supportive care .

Regulatory Status and Environmental Impact

International Regulations

The compound is classified as a Schedule 1 chemical under the CWC, prohibiting its production, stockpiling, and use except for research purposes under strict oversight . The OPCW’s Central Analytical Database includes its spectral data to facilitate identification in verification regimes .

Environmental Persistence

Hydrolysis half-lives in water range from hours to days, depending on temperature and pH. Soil adsorption coefficients (log Koc = 2.58) suggest moderate mobility, posing risks of groundwater contamination . Degradation products, such as 2-chloroethanol, are themselves toxic and persistent.

Comparison with Related Compounds

Table 3: Structural and Functional Analogues

CompoundMolecular FormulaKey DifferencesToxicity (LD₅₀, rat)
Sulfur MustardC₄H₈Cl₂SShorter chain, no central chlorine0.7 mg/kg
1,2-Bis(2-chloroethylthio)propaneC₇H₁₄Cl₂S₂1,2-substitution pattern1.2 mg/kg
O-MustardC₈H₁₆Cl₂OS₂Ether linkage instead of thioether1.5 mg/kg

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